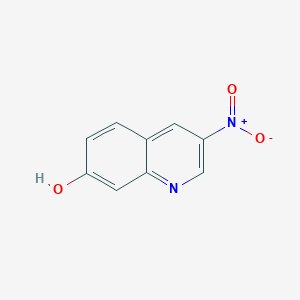

3-Nitroquinolin-7-ol

説明

3-Nitroquinolin-7-ol is a nitro-substituted quinoline derivative characterized by a nitro (-NO₂) group at position 3 and a hydroxyl (-OH) group at position 7 of the quinoline scaffold. These derivatives are typically prepared via nucleophilic aromatic substitution, reduction, and functional group interconversion, yielding compounds with diverse pharmacological and physicochemical properties .

特性

分子式 |

C9H6N2O3 |

|---|---|

分子量 |

190.16 g/mol |

IUPAC名 |

3-nitroquinolin-7-ol |

InChI |

InChI=1S/C9H6N2O3/c12-8-2-1-6-3-7(11(13)14)5-10-9(6)4-8/h1-5,12H |

InChIキー |

ZPXQGAAMLVFFOC-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC2=NC=C(C=C21)[N+](=O)[O-])O |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Group Variations

The NQ-series compounds (e.g., NQ1–NQ21) share the quinoline core but differ in substituent patterns. Key structural variations include:

- Nitro and hydroxyl positioning: Derivatives like 6-Nitro-8-quinolinol (CAS 16727-28-9) feature a nitro group at position 6 and a hydroxyl at position 8, while 7-Chloro-3-nitroquinolin-4-ol (CAS 5350-50-5) combines a chloro substituent at position 7 with nitro and hydroxyl groups at positions 3 and 4, respectively .

- Alkyl and aryl modifications : NQ1 (C₂₅H₁₉N₃O₄) incorporates a benzyloxy group and methoxy substituent, whereas NQ18 (C₁₈H₁₇N₃O₅) includes ethoxy and methoxy groups .

Table 1: Structural Comparison of Selected Compounds

| Compound | Molecular Formula | Substituents (Positions) | Melting Point (°C) |

|---|---|---|---|

| 3-Nitroquinolin-7-ol* | Not explicitly provided | -NO₂ (3), -OH (7) | N/A |

| 6-Nitro-8-quinolinol | C₉H₆N₂O₃ | -NO₂ (6), -OH (8) | N/A |

| 7-Chloro-3-nitroquinolin-4-ol | C₉H₅ClN₂O₃ | -Cl (7), -NO₂ (3), -OH (4) | N/A |

| NQ1 | C₂₅H₁₉N₃O₄ | Benzyloxy (6), methoxy (7) | 222 |

| NQ18 | C₁₈H₁₇N₃O₅ | Ethoxy (4), methoxy (7) | 181 |

*Inferred from synthetic pathways in evidence.

Physicochemical Properties

- Melting Points : NQ-series compounds exhibit melting points ranging from 156°C (NQ10) to 286°C (NQ20), influenced by substituent polarity and crystallinity. For example, NQ3 (C₂₃H₁₈BrN₃O₄), containing a bromo group, melts at 222°C, while NQ18 (ethoxy-substituted) melts at 181°C .

- Spectroscopic Data: ¹H NMR: NQ18 shows distinct quinoline proton signals at δ 9.17 (s, 1H) and aromatic protons at δ 7.09–7.38 (m, 6H), with ethoxy and methoxy groups at δ 4.31 (q) and 4.0 (s), respectively . Mass Spectrometry: NQ18 has an EI-MS m/z of 355 [M]⁺, consistent with its molecular formula (C₁₈H₁₇N₃O₅) .

Table 2: Spectroscopic and Analytical Data

| Compound | ¹H NMR (δ, key signals) | EI-MS (m/z) | HR-MS (Calculated/Found) |

|---|---|---|---|

| NQ18 | 9.17 (s, quinoline-H), 4.31 (q, OCH₂) | 355 [M]⁺ | 355.1168 / 355.1125 |

| NQ19 | 9.17 (s, quinoline-H), 2.1 (t, CH₃) | 355 [M]⁺ | N/A |

Functional Implications of Substituents

- Hydrophilic vs. Lipophilic Balance : Ethoxy and methoxy groups increase solubility, whereas benzyloxy groups enhance lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。